N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core integrating thiazole and triazole rings. The 4-chlorophenyl group at position 2 and the 4-methylbenzamide moiety attached via an ethyl chain at position 6 define its structural uniqueness. Such derivatives are typically synthesized via S-alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones or acetophenones under basic conditions, as demonstrated in analogous syntheses . Key spectral features include the absence of νS-H (~2500–2600 cm⁻¹) in IR, confirming the thione tautomer, and characteristic ¹H/¹³C-NMR signals for substituents like the 4-chlorophenyl group .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-2-4-15(5-3-13)19(26)22-11-10-17-12-27-20-23-18(24-25(17)20)14-6-8-16(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCQHAKSACOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. The process often includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with α-haloketones under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and triazole rings are then coupled through a suitable linker, such as an ethyl group, using reagents like alkyl halides under basic conditions.
Final Coupling with Benzamide: The final step involves coupling the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for drug development due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazoles are highly dependent on substituents. Below is a comparative analysis of key derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., CF₃ in 7b) exhibit higher melting points (160–162°C) compared to electron-donating groups (e.g., OMe in 8b, 130–132°C), likely due to increased dipole interactions .
- For example, compounds with 4-chlorophenyl and phenyl groups (e.g., 5b) demonstrated appreciable activity in vascular relaxation assays .
Physicochemical and Spectral Differences
- IR Spectra : The target compound lacks νS-H absorption (~2500–2600 cm⁻¹), consistent with the thione tautomer, similar to compounds 7b and 8b .
- Solubility : Derivatives with polar groups (e.g., 8b’s methoxy group) may exhibit improved solubility in polar solvents compared to the target compound’s hydrophobic 4-methylbenzamide .
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in medicinal chemistry due to the presence of multiple heterocycles that are often associated with bioactive compounds.
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and an acetamide functional group. The presence of a 4-chlorophenyl group enhances its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant biological activities, particularly in the realm of cancer treatment. Studies have shown that derivatives of triazolethiones have demonstrated chemopreventive and chemotherapeutic effects on various cancer cell lines. For instance:
- Mechanism of Action : The thiazolo[3,2-b][1,2,4]triazole moiety may interact with cellular targets involved in cell proliferation and apoptosis.
- Case Study : A study evaluating the anticancer effects of related triazole compounds found that they exhibited cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research shows that derivatives of this class can exhibit:
- Antibacterial Activity : Against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against various fungal strains.
In one study, a series of synthesized triazole derivatives were tested against Mycobacterium tuberculosis, where some showed promising inhibition rates .
Anti-inflammatory and Antioxidant Properties
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent . The presence of the triazole ring system is linked to:
- Reduction in Inflammatory Markers : Compounds similar to this compound have shown effectiveness in reducing levels of pro-inflammatory cytokines.
- Antioxidant Activity : The ability to scavenge free radicals was demonstrated in vitro, suggesting potential applications in oxidative stress-related conditions .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Antimicrobial | Effective against both bacterial and fungal strains |
| Anti-inflammatory | Reduction in inflammatory markers; potential therapeutic applications |
| Antioxidant | Ability to scavenge free radicals; implications for oxidative stress |
Q & A
Q. Key Table: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, AcOH, reflux (4h) | Hydrazone formation | |
| 2 | Lawesson’s reagent, THF, 60°C | Thiazole cyclization | |
| 3 | EDC/HOBt, DMF, RT | Amide coupling |
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For instance, a Central Composite Design (CCD) can identify optimal reflux time and stoichiometric ratios .
- Computational Reaction Path Search : Tools like quantum chemical calculations (e.g., DFT) predict transition states, guiding solvent selection and catalyst efficiency .
- In-line Analytics : Implement HPLC or IR spectroscopy for real-time monitoring to minimize side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of the thiazolo-triazole core and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak) .
- FT-IR : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm) .
Advanced: How to resolve ambiguous spectroscopic data for structural confirmation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns quaternary carbons in the fused thiazolo-triazole system .
- X-ray Crystallography : Defines absolute configuration and hydrogen-bonding patterns, critical for SAR studies .
- Isotopic Labeling : Use N-labeled intermediates to trace nitrogen connectivity in heterocycles .
Basic: What in vitro assays are used to screen biological activity?
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Advanced: How to determine the mechanism of action against specific targets?
- Target Engagement : Use pull-down assays with biotinylated probes or SPR to measure binding affinity .
- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., EGFR kinase domain) to identify key residues .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: How to address contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce false positives .
- Solubility/Permeability : Use logP measurements (e.g., shake-flask method) to correlate activity with bioavailability .
- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC values .
Advanced: How to apply computational methods in designing derivatives?
- QSAR Models : Train models on datasets (e.g., IC vs. substituent electronegativity) to predict activity .
- Reaction Prediction Algorithms : Tools like ICReDD integrate quantum calculations and cheminformatics to prioritize synthetic routes .
- ADMET Prediction : SwissADME or pkCSM predict pharmacokinetic profiles to filter candidates early .
Advanced: What strategies are used in structure-activity relationship (SAR) studies?
- Substituent Scanning : Synthesize analogs with halogens (Cl, F), electron-donating groups (-OCH), or bulky substituents to probe steric effects .
- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential motifs (e.g., thiazole-triazole core for kinase inhibition) .
- Free-Wilson Analysis : Deconstruct contributions of individual substituents to overall activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
